molecular formula C11H13ClF3N B12316303 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

Cat. No.: B12316303
M. Wt: 251.67 g/mol
InChI Key: BXRZFRMXXQVTAT-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyclopropane ring, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of reagents such as CF3SO2Na for trifluoromethylation and various catalysts to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is unique due to its specific trifluoromethyl substitution pattern and the presence of a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8-6-10(8)15;/h1-4,8,10H,5-6,15H2;1H

InChI Key

BXRZFRMXXQVTAT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)CC2=CC=CC=C2C(F)(F)F.Cl

Origin of Product

United States

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